molecular formula C13H19NOS B5181884 N-isobutyl-3-(phenylthio)propanamide

N-isobutyl-3-(phenylthio)propanamide

Cat. No.: B5181884
M. Wt: 237.36 g/mol
InChI Key: YRHRKHQVZALESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-3-(phenylthio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an isobutyl group at the nitrogen atom and a phenylthio (-SPh) moiety at the third carbon position.

Properties

IUPAC Name

N-(2-methylpropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-11(2)10-14-13(15)8-9-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHRKHQVZALESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-isobutyl-3-(phenylthio)propanamide and related compounds:

Compound Name Molecular Features Biological Activity Synthesis Yield (If Reported) Key References
This compound Isobutyl-N, phenylthio-C3 Hypothesized enzyme inhibition Not reported Inferred
3-Cyano-N-methyl-N-((phenylthio)methyl)propanamide Cyano-C3, methyl-N, phenylthio-CH2 Unreported (synthetic intermediate) Isolated via silica chromatography
(E)-3-(4-Fluorophenyl)-2-(hydroxyimino)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9d) Fluorophenyl-C3, selanyl-ethyl-N DOT1L inhibition, antitumor 52% yield
2-Amino-3-phenylpropanamide Amino-C2, phenyl-C3 Bioherbicidal activity Not reported
N,N-Dimethylisobutyramide Dimethyl-N, isobutyryl backbone Solvent/ligand in synthesis Used as reagent

Key Observations

Substituent Effects on Bioactivity: The selenylated analog 9d () exhibits potent DOT1L inhibition, suppressing tumor growth via epigenetic modulation. The selenium atom likely enhances redox activity and target binding compared to sulfur in the parent compound . The 2-amino-3-phenylpropanamide derivative () demonstrates bioherbicidal properties, highlighting how amine substituents shift applications toward agrochemicals .

Synthetic Accessibility: Selenylated analogs (e.g., 9d) require multi-step synthesis with moderate yields (40–52%), whereas simpler derivatives like 3-cyano-N-methyl-N-((phenylthio)methyl)propanamide are isolated via straightforward chromatography . The isobutyl group in the target compound may complicate synthesis due to steric hindrance, though analogous reagents like N,N-dimethylisobutyramide are commonly used in amidation reactions .

Spectroscopic Characterization :

  • Analogs such as 9d and 9i () are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming structural integrity. For example, $ ^{13}C $-NMR peaks at δ 166.1 (carbonyl) and δ 153.2 (imine) validate the propanamide backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.